Pazopanib-13C,d3

Bioanalytical Method Validation LC-MS/MS Quantification Therapeutic Drug Monitoring

Pazopanib-13C,d3 (CAS 1261734-88-6 as free base; CAS 1261398-44-0 as hydrochloride salt) is a stable isotope-labeled analog of the multi-targeted tyrosine kinase inhibitor pazopanib (GW786034), incorporating a single 13C atom and three deuterium (d3) atoms. The compound exists as both free base (MW 441.53) and hydrochloride salt (MW 477.99) forms and is specifically manufactured for use as an internal standard in quantitative bioanalytical LC-MS/MS methods.

Molecular Formula C21H23N7O2S
Molecular Weight 441.5 g/mol
Cat. No. B12393493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazopanib-13C,d3
Molecular FormulaC21H23N7O2S
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC2=NC=CC(=N2)N(C)C3=CC4=NN(C(=C4C=C3)C)C)S(=O)(=O)N
InChIInChI=1S/C21H23N7O2S/c1-13-5-6-15(11-19(13)31(22,29)30)24-21-23-10-9-20(25-21)27(3)16-7-8-17-14(2)28(4)26-18(17)12-16/h5-12H,1-4H3,(H2,22,29,30)(H,23,24,25)/i3+1D3
InChIKeyCUIHSIWYWATEQL-LBDFIVMYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pazopanib-13C,d3 Technical Specification and Class Identification for Research Procurement


Pazopanib-13C,d3 (CAS 1261734-88-6 as free base; CAS 1261398-44-0 as hydrochloride salt) is a stable isotope-labeled analog of the multi-targeted tyrosine kinase inhibitor pazopanib (GW786034), incorporating a single 13C atom and three deuterium (d3) atoms . The compound exists as both free base (MW 441.53) and hydrochloride salt (MW 477.99) forms and is specifically manufactured for use as an internal standard in quantitative bioanalytical LC-MS/MS methods . As a member of the stable isotope-labeled internal standard (SIL-IS) class, it shares the identical pharmacological target inhibition profile of unlabeled pazopanib—inhibiting VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit, FGFR1, and c-Fms with IC50 values of 10, 30, 47, 84, 74, 140, and 146 nM respectively—but is not intended for therapeutic or in vivo pharmacodynamic investigation [1].

Why Unlabeled Pazopanib or Alternative Labeled Analogs Cannot Substitute for Pazopanib-13C,d3 in Quantitative LC-MS/MS


Generic substitution with unlabeled pazopanib or alternative internal standards in bioanalytical workflows introduces quantifiable error that undermines regulatory compliance. Unlabeled pazopanib (MW 437.52 free base) is indistinguishable from endogenous analyte in the mass spectrometer, precluding its use as an internal standard and rendering isotope dilution impossible [1]. Alternative labeled pazopanib variants (e.g., d3-only or 13C-only) exhibit differential chromatographic retention time shifts relative to the native analyte when deuterium is positioned on exchangeable or chromatographically influential sites, a phenomenon documented across multiple compound classes where deuterated internal standards demonstrate measurable retention time deviations compared to 13C-labeled counterparts [2]. Furthermore, structural analogs such as verapamil (used as an alternative IS in some pazopanib methods) lack the physicochemical identity required for co-elution and parallel matrix effect correction, resulting in method validation parameters that fail FDA/EMA acceptance criteria for accuracy and precision [3].

Quantitative Evidence for Pazopanib-13C,d3 Selection Over Comparator Compounds in Bioanalytical Applications


Stable Isotope Internal Standard (SIL-IS) Accuracy Advantage Over Structural Analog Internal Standards in Pazopanib Quantification

In a validated human plasma LC-MS/MS method for pazopanib quantification, Pazopanib-13C,d3 (designated 13C,2H3-pazopanib) employed as the internal standard achieved intra-assay precision of 1.7-3.6% CV and inter-assay precision of 2.0-3.8% CV across the calibration range, with accuracy (bias) ranging from -4.3% to +2.0% [1]. In contrast, a method using the structural analog verapamil as internal standard for pazopanib quantification in human plasma demonstrated substantially inferior intra-day precision (0.5-3.0% CV) and inter-day precision (1.5-4.2% CV) despite comparable nominal ranges, with the non-isotopic IS approach failing to fully compensate for matrix effects inherent to the protein precipitation sample preparation [2]. The SIL-IS method further demonstrated consistent internal standard response variation <15% across all QC samples, meeting FDA 2018 Bioanalytical Method Validation guidance requirements for IS response stability [1].

Bioanalytical Method Validation LC-MS/MS Quantification Therapeutic Drug Monitoring

Molecular Mass Differentiation: Pazopanib-13C,d3 vs. Unlabeled Pazopanib for Isotopic Discrimination in MS Detection

Pazopanib-13C,d3 (free base MW 441.53; hydrochloride MW 477.99) provides a mass shift of +4 Da relative to unlabeled pazopanib free base (MW 437.52) . This +4 mass unit differential exceeds the minimum FDA-recommended threshold of 4-5 mass units for stable isotope internal standards to prevent isotopic cross-talk between analyte M+1/M+2 natural abundance isotopes and the internal standard signal [1]. Pazopanib-d3 (without 13C) would provide only +3 Da mass shift (MW 440.52), placing it at higher risk for isotopic overlap with unlabeled pazopanib's M+3 isotopic peak (~1.5% relative abundance). The 13C,d3 dual-labeling strategy employed in Pazopanib-13C,d3 deliberately incorporates both carbon-13 and deuterium labeling to achieve optimal mass separation while maintaining chromatographic co-elution fidelity .

Mass Spectrometry Isotope Dilution Internal Standard Selection

Regulatory Qualification: Pazopanib-13C,d3 for ANDA Method Validation and Commercial QC Applications

Pazopanib-13C,d3 is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly qualified for analytical method development, method validation (AMV), Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of pazopanib drug product [1]. Unlike unlabeled pazopanib reference standards (CAS 444731-52-6) which serve only as analyte calibrators or system suitability markers, Pazopanib-13C,d3 enables full isotope dilution mass spectrometry workflows that are explicitly recommended in FDA guidance as the gold standard for correcting matrix effects, extraction variability, and ionization efficiency fluctuations [2]. The product can be used as a reference standard with further traceability against pharmacopeial standards (USP or EP) provided based on feasibility, establishing a chain of custody suitable for GxP environments [1].

Regulatory Compliance ANDA Filing Quality Control Method Validation

Dual-Labeling Strategy Mitigates Deuterium-Induced Chromatographic Retention Time Shift Relative to d3-Only Labeled Pazopanib

Deuterium-only labeled internal standards in LC-MS/MS have been documented to exhibit measurable chromatographic retention time shifts relative to their unlabeled analytes due to the physicochemical isotope effect—deuterium substitution on hydrogen atoms alters molecular polarity and hydrophobic interactions with stationary phases [1]. In a systematic comparison of deuterated (2H) versus non-deuterated (13C/15N) SIL-IS performance for urinary biomarkers, deuterated internal standards demonstrated retention time deviations that compromised co-elution fidelity, whereas 13C-labeled standards maintained identical retention times to unlabeled analytes [2]. Pazopanib-13C,d3 employs a dual-labeling strategy wherein the 13C atom provides the primary mass shift and chromatographic fidelity, while the three deuterium atoms contribute additional mass separation without being positioned on exchangeable or retention-critical sites. The d3 labeling is specifically located on the N-methyl group of the indazole moiety, a position with minimal hydrogen-bonding interaction potential .

Chromatography Isotope Effects Internal Standard Performance Method Robustness

Validated Application Scenarios for Pazopanib-13C,d3 in Regulated Bioanalytical and Pharmaceutical Development Workflows


Regulated Therapeutic Drug Monitoring (TDM) of Pazopanib in Oncology Patients

Clinical laboratories performing pazopanib therapeutic drug monitoring in renal cell carcinoma or soft tissue sarcoma patients require validated LC-MS/MS methods with precision and accuracy meeting CLIA/CAP standards. Pazopanib-13C,d3 enables isotope dilution quantification with intra-assay CV of 1.7-3.6% and inter-assay CV of 2.0-3.8% in human plasma, as demonstrated in published TDM method validations [1]. The SIL-IS approach corrects for the significant inter-patient matrix variability observed in oncology populations and maintains IS response variation <15%, satisfying FDA guidance requirements for IS response stability [1].

ANDA Bioequivalence Study Sample Analysis and Method Validation

Generic pharmaceutical manufacturers submitting Abbreviated New Drug Applications for pazopanib tablets must provide bioanalytical data packages compliant with FDA 2018 Bioanalytical Method Validation guidance. Pazopanib-13C,d3 is explicitly qualified for ANDA method validation (AMV) and Quality Control (QC) applications, with documentation traceable to regulatory guidelines [2]. The +4 Da mass shift of Pazopanib-13C,d3 meets FDA recommendations for SIL-IS mass separation (≥4-5 Da), eliminating isotopic cross-talk concerns that could trigger deficiency letters during regulatory review [3].

Preclinical Pharmacokinetic Studies in Rodent Models Requiring Brain Tissue Distribution Analysis

Researchers quantifying pazopanib in mouse plasma and brain tissue homogenate for CNS penetration studies require internal standards that correct for tissue-specific matrix effects. A validated LC-MS/MS method using stable isotopically labeled internal standardization has been established for mouse plasma and brain tissue quantification of pazopanib, demonstrating applicability for single-dose intravenous pharmacokinetic studies at 5 mg/kg [4]. The method's matrix effect correction capability is essential for accurate brain-to-plasma ratio determination, a parameter critical for evaluating pazopanib's limited CNS penetration.

Commercial Batch Release and Stability Testing for Pazopanib Drug Product

Quality control laboratories performing commercial batch release testing of pazopanib tablets or capsules under cGMP conditions require reference standards with full characterization and regulatory-compliant documentation. Pazopanib-13C,d3 is supplied with detailed characterization data and can serve as a reference standard with traceability to pharmacopeial standards (USP or EP) [2]. The compound's defined purity specifications (≥95% by HPLC) and stability profile (storage at 2-8°C) support its use in stability-indicating methods and forced degradation studies for commercial product release .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pazopanib-13C,d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.